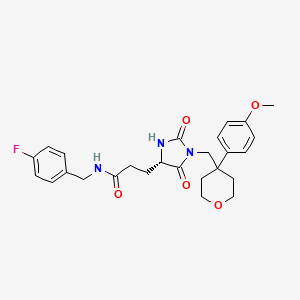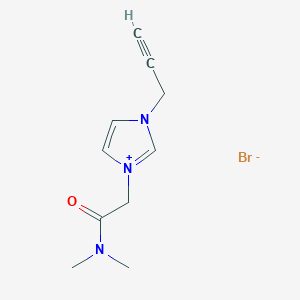
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide is a compound that features an imidazole ring, a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide typically involves the reaction of N,N-dimethylacetamide with an appropriate imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound .
Applications De Recherche Scientifique
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- N,N-dimethyl-2-(prop-2-yn-1-ylamino)acetamide
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide .
Uniqueness
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide |
InChI |
InChI=1S/C10H14N3O.BrH/c1-4-5-12-6-7-13(9-12)8-10(14)11(2)3;/h1,6-7,9H,5,8H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
FCULSRUHGNOIRJ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)C[N+]1=CN(C=C1)CC#C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



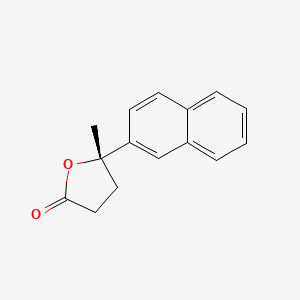
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

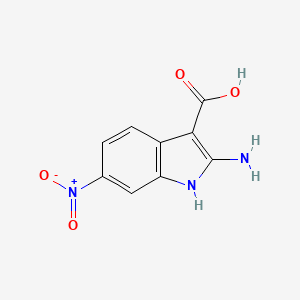
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
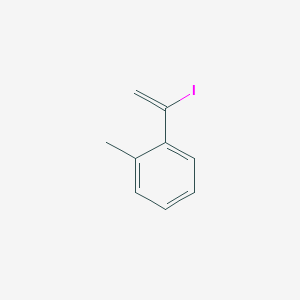
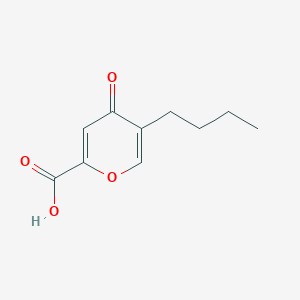
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
